5-(4-Methoxyphenyl)pentanoyl chloride

Catalog No.
S3435424
CAS No.
61875-52-3
M.F
C12H15ClO2
M. Wt
226.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methoxyphenyl)pentanoyl chloride

CAS Number

61875-52-3

Product Name

5-(4-Methoxyphenyl)pentanoyl chloride

IUPAC Name

5-(4-methoxyphenyl)pentanoyl chloride

Molecular Formula

C12H15ClO2

Molecular Weight

226.7 g/mol

InChI

InChI=1S/C12H15ClO2/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3

InChI Key

VIYFCMLSFZMFEL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCCC(=O)Cl

Canonical SMILES

COC1=CC=C(C=C1)CCCCC(=O)Cl

Organic Synthesis

-(4-Methoxyphenyl)pentanoyl chloride is a valuable intermediate used in organic synthesis. Its reactive acyl chloride group (-(C=O)-Cl) allows it to participate in various reactions to form new carbon-carbon bonds. Here are some examples:

  • Claisen condensation: This reaction condenses the molecule with a carboxylic acid ester or ketone to form a beta-keto ester or beta-diketone, respectively. These products are versatile building blocks for further organic synthesis .
  • Friedel-Crafts acylation: This reaction allows the acylation of aromatic rings, introducing a new aromatic ketone group (-C6H4-CO-). This reaction can be used to modify various functional groups on aromatic compounds .
  • Acylation of amines and alcohols: 5-(4-Methoxyphenyl)pentanoyl chloride can react with amines and alcohols to form amides and esters, respectively. These reactions are useful for introducing the 5-(4-methoxyphenyl)pentanoyl moiety into various molecules .

Drug Discovery

The presence of the methoxyphenyl group (OCH3) and the five-carbon chain makes 5-(4-Methoxyphenyl)pentanoyl chloride a potentially interesting scaffold for drug discovery. The methoxy group can contribute to favorable interactions with biological targets, while the length of the carbon chain allows for flexibility in chemical modifications. Researchers can explore this molecule's potential by:

  • Modifying the molecule to target specific enzymes or receptors: By strategically adding functional groups, scientists can tailor the molecule to interact with a desired biological target .
  • Screening the molecule against disease models: Libraries containing this scaffold can be screened against cells or organisms representing a particular disease to identify potential drug candidates .

XLogP3

3.5

Dates

Last modified: 04-14-2024

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